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Abstract
Fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, has demonstrated

significant potential beyond its established antiviral role. This technical guide explores the

preclinical evidence for fosamprenavir's efficacy in non-viral applications, with a primary focus

on its role as a potent inhibitor of human pepsin in the context of Laryngopharyngeal Reflux

(LPR) and its emerging anticancer activities. This document provides a comprehensive

overview of the mechanism of action, quantitative efficacy data, detailed experimental

protocols, and key signaling pathways involved in these novel therapeutic areas. The

information presented herein is intended to equip researchers and drug development

professionals with the foundational knowledge to further investigate and potentially translate

these findings into clinical applications.

Introduction
Drug repurposing represents a highly efficient strategy for identifying new therapeutic uses for

existing approved drugs, thereby reducing the time and cost associated with novel drug

development. Fosamprenavir, commercially available as Lexiva® and Telzir®, is an orally

administered phosphonooxy prodrug of amprenavir.[1][2] Upon oral administration, it is rapidly

hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir, its active metabolite.

[3][4] While its primary indication is the treatment of HIV-1 infection through the inhibition of HIV
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protease,[3][5] recent research has unveiled promising non-viral applications stemming from

amprenavir's ability to inhibit other proteases and modulate cellular signaling pathways.

This guide delves into the scientific underpinnings of two key non-viral applications of

fosamprenavir: the treatment of Laryngopharyngeal Reflux (LPR) and its potential as an

anticancer agent.

Laryngopharyngeal Reflux (LPR)
LPR is a condition characterized by the backflow of gastric contents into the larynx and

pharynx, leading to symptoms such as chronic cough, hoarseness, and throat clearing.[6][7] A

key mediator of laryngeal damage in LPR is the gastric enzyme pepsin.[7][8] Fosamprenavir
has been identified as a promising therapeutic candidate for LPR due to the ability of its active

form, amprenavir, to directly inhibit pepsin.[6][8][9]

Mechanism of Action in LPR
The therapeutic rationale for using fosamprenavir in LPR is centered on the inhibition of

pepsin in the laryngopharyngeal environment. During reflux events, pepsin is deposited in the

delicate tissues of the larynx and pharynx. Even at non-acidic pH, pepsin can be taken up by

laryngeal cells and cause cellular damage, inflammation, and apoptosis.[9][10] Amprenavir, the

active metabolite of fosamprenavir, binds to and inhibits pepsin, thereby mitigating its

damaging effects.[9][11] This inhibition has been shown to prevent pepsin-mediated laryngeal

damage, including reactive epithelial changes and increased intraepithelial inflammatory cells.

[6][9] Furthermore, in vitro studies have demonstrated that amprenavir protects against pepsin-

mediated disruption of the laryngeal epithelial barrier by preventing the cleavage of E-cadherin

and subsequent dysregulation of matrix metalloproteinases (MMPs).[12][13]

Quantitative Data: Pepsin Inhibition
The inhibitory activity of amprenavir and other HIV protease inhibitors against human pepsin

has been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50)

values provide a measure of the drug's potency.
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Compound
IC50 (µM) for Pepsin
Inhibition

Reference

Amprenavir Low micromolar range [6][9][11]

Ritonavir Low micromolar range [6][9][11]

Saquinavir Low micromolar range [6][9][11]

Darunavir Low micromolar range [6][9][11]

Experimental Protocols
This protocol describes the methodology used to induce and treat LPR in a mouse model to

evaluate the efficacy of fosamprenavir.[9][11]

Animal Model: C57BL/6 mice.

LPR Induction:

Mechanical laryngeal injury is performed once weekly for two weeks using a blunt, bent

needle to create a mild abrasion on the subglottis, glottis, and supraglottis under

magnification.[14]

Following the injury, laryngeal instillations of either a pH 7 solvent control or a solution

containing 0.3 mg/mL human pepsin at pH 7 are administered three days a week for four

weeks.[9]

Fosamprenavir Administration:

Oral Gavage: A cohort of mice receives fosamprenavir via oral gavage five days a week

for four weeks. The dosage is calculated to be equivalent to the human dose used for HIV

treatment.[9]

Aerosol Administration: Another cohort receives aerosolized fosamprenavir five days a

week for four weeks.[9]

Endpoint Analysis:
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At the end of the four-week treatment period, the mice are euthanized, and their larynges

are harvested.

The laryngeal tissues are fixed, sectioned, and stained for histopathological analysis to

assess for reactive epithelial changes, intraepithelial inflammatory cells, and apoptosis.[9]

This protocol details the in vitro methods used to assess the protective effects of amprenavir on

laryngeal cells exposed to pepsin.[12]

Cell Culture: Human laryngeal epithelial cells (e.g., TVC HPV cells) are cultured to form a

monolayer.

Treatment Conditions: The cell monolayers are exposed to one of the following conditions for

10-60 minutes:

Buffered saline (pH 7.4) as a negative control.

Buffered saline at pH 4 as an acid control.

1 mg/mL pepsin in buffered saline at pH 4.

1 mg/mL pepsin in buffered saline at pH 4 supplemented with varying concentrations of

amprenavir (e.g., 1 µM and 10 µM).

Analysis:

Microscopy: Cell dissociation and disruption of the monolayer are observed and

quantified.

Western Blot: Cell lysates are analyzed for E-cadherin cleavage products.

Real-time Polymerase Chain Reaction (qPCR): RNA is extracted from the cells to quantify

the expression levels of various matrix metalloproteinases (MMPs) such as MMP-1, MMP-

3, MMP-7, MMP-9, and MMP-14.[4][12]

Signaling Pathways and Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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